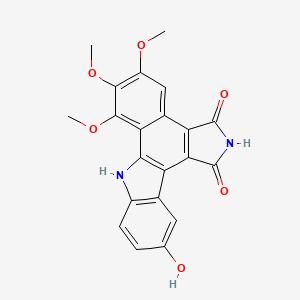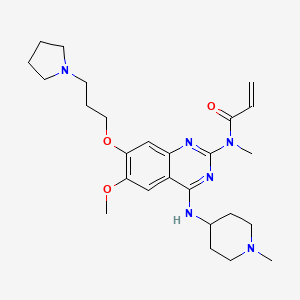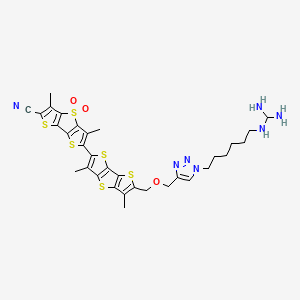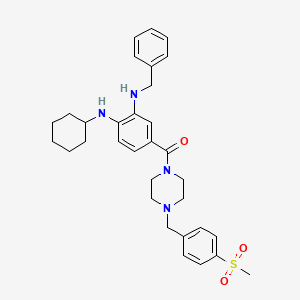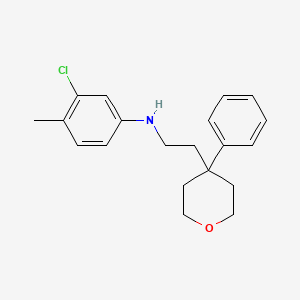
Pterostilbene-isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pterostilbene-isothiocyanate is a hybrid compound synthesized by appending an isothiocyanate moiety to the pterostilbene backbone. Pterostilbene, a natural dimethylated analog of resveratrol, is known for its potent biological properties, including anti-inflammatory, antioxidative, and anticancer effects . The conjugation with isothiocyanate enhances its therapeutic potential, making it a promising candidate for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pterostilbene-isothiocyanate involves the conjugation of pterostilbene with an isothiocyanate group. This process typically requires the use of specific reagents and conditions to ensure the successful formation of the hybrid compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pterostilbene-isothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the isothiocyanate group, leading to different functional groups.
Substitution: The isothiocyanate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pterostilbene derivatives, while substitution reactions can produce a wide range of substituted this compound compounds .
Scientific Research Applications
Pterostilbene-isothiocyanate has shown significant potential in various scientific research applications, including:
Chemistry: The compound is used in organic synthesis and as a building block for creating more complex molecules.
Biology: It has been studied for its effects on cellular processes, including apoptosis and cell migration.
Medicine: This compound has demonstrated anticancer activities, particularly in breast cancer cells, by modulating signaling pathways and inducing apoptosis
Mechanism of Action
Pterostilbene-isothiocyanate exerts its effects through various molecular targets and pathways. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a ligand-dependent transcription factor involved in growth arrest and apoptosis in cancer cells . The compound also modulates the expression of PPARγ-related genes and interacts with specific residues within the PPARγ ligand-binding pocket . Additionally, it inhibits the biogenesis of microRNA-21 (miR-21) by reducing Dicer binding to pre-miR-21, leading to the upregulation of tumor suppressor genes .
Comparison with Similar Compounds
Pterostilbene-isothiocyanate is unique due to its hybrid structure, combining the properties of pterostilbene and isothiocyanate. Similar compounds include:
Resveratrol: A natural stilbene with antioxidative and anticancer properties, but with lower bioavailability compared to pterostilbene.
Sulforaphane: An isothiocyanate known for its anticancer and antioxidative effects, commonly found in cruciferous vegetables.
Pterostilbene: The parent compound of this compound, known for its enhanced bioavailability and therapeutic potential compared to resveratrol.
This compound stands out due to its combined properties, offering enhanced therapeutic potential and a broader range of applications in scientific research .
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[(E)-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-hydroxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C18H19N3O3S/c1-23-15-8-13(9-16(10-15)24-2)4-3-12-5-6-17(22)14(7-12)11-20-21-18(19)25/h3-11,22H,1-2H3,(H3,19,21,25)/b4-3+,20-11+ |
InChI Key |
BIWDDEQGFQVQPE-YQJIRVCQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)/C=N/NC(=S)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)C=NNC(=S)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




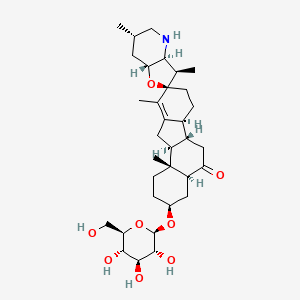
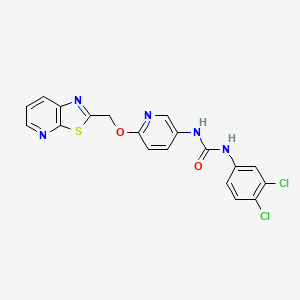
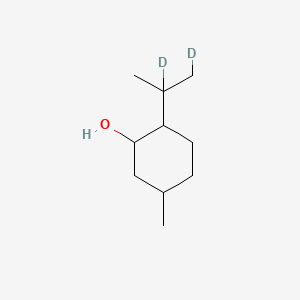
![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
